

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane

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Compound of Interest

Compound Name: *Dichlorodiphenoxymethane*

Cat. No.: *B1309874*

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Note on Nomenclature: This document provides a comprehensive overview of the synthesis and characterization of dichlorodiphenylmethane. Initial searches for "**dichlorodiphenoxymethane**" did not yield specific results, suggesting a potential ambiguity in the compound name. The information presented here pertains to dichlorodiphenylmethane, a well-documented and synthetically significant compound.

Dichlorodiphenylmethane, also known by synonyms such as benzophenone dichloride and diphenyldichloromethane, is a geminal dihalide with the chemical formula $(C_6H_5)_2CCl_2$.^[1] It serves as a valuable precursor in organic synthesis, particularly for the preparation of other organic molecules.^[2] This guide details its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of dichlorodiphenylmethane is presented below for easy reference.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₀ Cl ₂	[2][3]
Molecular Weight	237.12 g/mol	[2][3]
Appearance	Slightly yellow liquid or colorless solid	[2]
Boiling Point	305 °C (lit.)	[2]
193 °C @ 30 mmHg	[2]	
164-167 °C @ 12 Torr	[2]	
Melting Point	146 to 150 °C (decomposes)	[2]
Density	1.235 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.605 (lit.)	[2]
Flash Point	>230 °F (>110 °C)	[2]
CAS Number	2051-90-3	[4]

Synthesis of Dichlorodiphenylmethane

Dichlorodiphenylmethane can be synthesized through several established methods. The most common and effective routes involve the reaction of benzophenone with phosphorus pentachloride or a Friedel-Crafts reaction.[1][5]

1. From Benzophenone and Phosphorus Pentachloride

This method is a classic transformation of a carbonyl group into a geminal dichloride.[5]

Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]

Experimental Protocol:

- Materials: Benzophenone, Phosphorus pentachloride (PCl₅).[2]
- Equipment: Round-bottom flask, reflux condenser, oil bath with magnetic stirrer.[2]

- Procedure:
 - In a round-bottom flask, combine benzophenone and phosphorus pentachloride.[2]
 - Fit the flask with a reflux condenser to prevent the escape of volatile reagents and products.[2]
 - Heat the reaction mixture in an oil bath.[5] The reaction is typically maintained at a high temperature to ensure complete conversion.[2]
 - After several hours of reflux, allow the mixture to cool to room temperature.[5]
 - The crude product is then purified by vacuum distillation to separate the dichlorodiphenylmethane from the byproduct, phosphorus oxychloride (POCl_3), and any unreacted starting materials.[5]

2. Friedel-Crafts Alkylation

This synthesis route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][6]

Experimental Protocol:

- Materials: Benzene, Carbon Tetrachloride (CCl_4), Anhydrous Aluminum Chloride (AlCl_3).[6]
- Equipment: Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser connected to a gas trap.[6]
- Procedure:
 - Set up the reaction apparatus, ensuring all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]
 - Charge the flask with anhydrous benzene and cool it in an ice bath to 0-5 °C.[6]
 - Slowly add anhydrous aluminum chloride to the stirred benzene.[6]

- Add carbon tetrachloride dropwise from the dropping funnel over 30-60 minutes, maintaining a low temperature.[6]
- After the addition is complete, the reaction mixture is typically stirred for an extended period to ensure completion.
- The reaction is then carefully quenched by pouring it into an ice-water mixture to hydrolyze the catalyst.[6]
- The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[5]
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[5]



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Characterization of Dichlorodiphenylmethane

Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized dichlorodiphenylmethane.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[7]
- ^1H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20 - 7.60 ppm.[7]

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum, acquired with proton decoupling, provides information on the different carbon environments in the molecule.[7]

 ^1H NMR**Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.60	Multiplet	10H	Aromatic protons (C_6H_5)

Solvent: CDCl_3 **^{13}C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
83.4	Quaternary Carbon ($\text{C}(\text{Cl})_2$)
127.9	Aromatic CH
128.8	Aromatic CH
129.7	Aromatic CH
141.2	Aromatic C (ipso)

Solvent: CDCl_3 **Infrared (IR) Spectroscopy**

- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.[7]
- Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically scanned from 4000 to 600 cm^{-1} .[7]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1595, 1490, 1450	Strong	Aromatic C=C ring stretch
840	Strong	C-Cl stretch
770, 695	Strong	Aromatic C-H out-of-plane bend

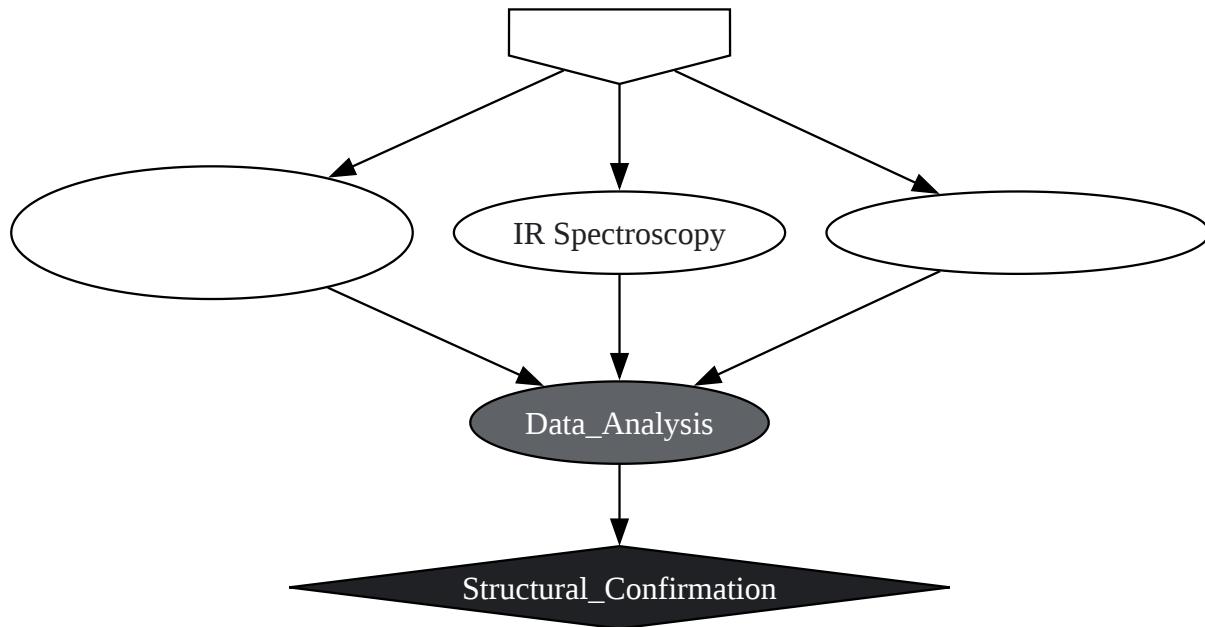
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).[\[7\]](#)
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method.[\[7\]](#)
- **Analysis:** The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[\[7\]](#) The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key indicator for the presence of two chlorine atoms.[\[8\]](#)

Mass Spectrometry Data

m/z	Relative Intensity (%)
236 (M ⁺)	Corresponds to the molecular ion. The isotopic pattern for two chlorine atoms should be observed.
201	[M-Cl] ⁺
165	[M-2Cl] ⁺ or [C ₁₃ H ₉] ⁺

Note: Fragmentation patterns can vary based on the instrument and conditions.



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Reactions of Dichlorodiphenylmethane

Dichlorodiphenylmethane is a versatile intermediate. It readily undergoes hydrolysis to form benzophenone.^[1] Additionally, it can be used in reductive dehalogenation reactions with copper or nickel to produce tetraphenylethylene.^[1]

This technical guide provides a foundational understanding of the synthesis and characterization of dichlorodiphenylmethane, offering valuable protocols and data for researchers in organic chemistry and drug development.

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